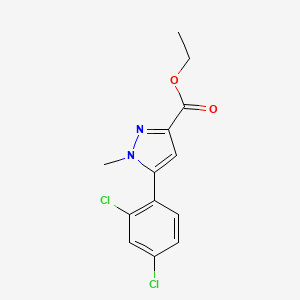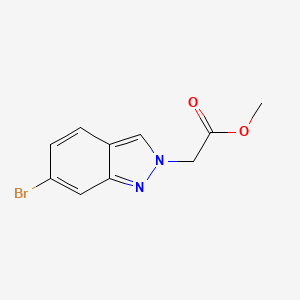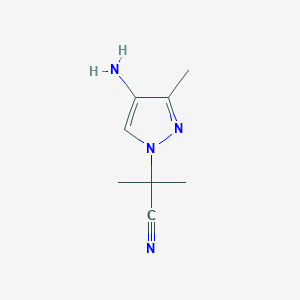
5-(4-Bromo-2,5-difluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromo-2,5-difluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95% (5-Br-2,5-difluoro-phenyl-OcE) is an organic compound that has a wide range of applications in scientific research. It is a versatile compound with a number of unique physical and chemical properties, making it a valuable tool for scientists. 5-Br-2,5-difluoro-phenyl-OcE has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a molecular probe in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
5-Br-2,5-difluoro-phenyl-OcE has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to form a variety of compounds, including heterocyclic compounds and polymers. It has also been used as a catalyst in a variety of reactions, including the synthesis of azo dyes and the synthesis of polymers. In addition, 5-Br-2,5-difluoro-phenyl-OcE has been used as a molecular probe in biochemical and physiological studies. It has been used to study the structure and function of proteins and to investigate the mechanisms of drug action.
Mecanismo De Acción
The mechanism of action of 5-Br-2,5-difluoro-phenyl-OcE is not yet fully understood. However, it is believed that the compound interacts with proteins and other molecules in a variety of ways. It is known to interact with the amino acids cysteine and histidine, and it is thought to act as a probe to study the structure and function of proteins. In addition, 5-Br-2,5-difluoro-phenyl-OcE is believed to interact with lipids, and it is thought to be involved in the regulation of cell membrane fluidity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-2,5-difluoro-phenyl-OcE are not yet fully understood. However, it is believed that the compound has a number of effects on the body, including the regulation of cell membrane fluidity, the modulation of protein structure and function, and the inhibition of enzymes. In addition, 5-Br-2,5-difluoro-phenyl-OcE is believed to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Br-2,5-difluoro-phenyl-OcE has a number of advantages and limitations for lab experiments. One advantage is that it is easily synthesized and purified, making it a convenient and cost-effective reagent for a variety of applications. In addition, it is relatively stable and non-toxic, making it safe to handle and store. However, there are some limitations to its use. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Direcciones Futuras
There are a number of potential future directions for the use of 5-Br-2,5-difluoro-phenyl-OcE. One potential direction is the development of new synthetic methods for the synthesis of compounds containing the oxazole ring. In addition, the compound could be used to study the structure and function of proteins and to investigate the mechanisms of drug action. Furthermore, the compound could be used as a molecular probe to study the biochemical and physiological effects of other compounds. Finally, the compound could be used to develop new drugs and drug delivery systems.
Métodos De Síntesis
5-Br-2,5-difluoro-phenyl-OcE can be synthesized via a two-step reaction of 4-bromo-2,5-difluorophenol and ethyl oxalate. In the first step, 4-bromo-2,5-difluorophenol is reacted with ethyl oxalate in the presence of a base, such as sodium hydroxide, to form 5-bromo-2,5-difluoro-phenyl-oxazole-4-carboxylate. In the second step, the 5-bromo-2,5-difluoro-phenyl-oxazole-4-carboxylate is reacted with ethyl alcohol to form 5-Br-2,5-difluoro-phenyl-OcE. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, and the product is purified by recrystallization.
Propiedades
IUPAC Name |
ethyl 5-(4-bromo-2,5-difluorophenyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO3/c1-2-18-12(17)10-11(19-5-16-10)6-3-9(15)7(13)4-8(6)14/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZSDPBDBLKRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC(=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)
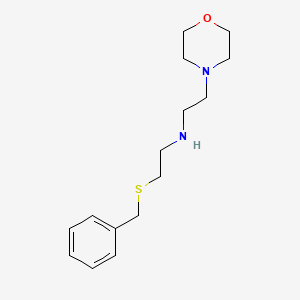


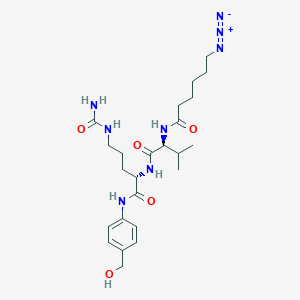

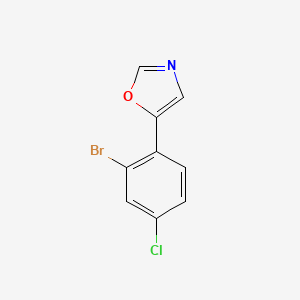
![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)

![3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6315142.png)
